Acenaphthylene-¹³C₆: A Comprehensive Technical Guide for Advanced Research
Acenaphthylene-¹³C₆: A Comprehensive Technical Guide for Advanced Research
An In-depth Exploration of the Structure, Properties, and Applications of a Key Isotope-Labeled Polycyclic Aromatic Hydrocarbon
This technical guide provides a detailed overview of Acenaphthylene-¹³C₆, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the core chemical and physical properties of this compound, its synthesis, and its critical applications as an internal standard in high-sensitivity analytical methodologies.
Introduction: The Significance of Isotopic Labeling in PAH Analysis
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants, with many exhibiting carcinogenic and mutagenic properties.[1] Accurate and precise quantification of PAHs in various matrices, from environmental samples to biological tissues, is therefore of paramount importance for human health and environmental monitoring. The use of stable isotope-labeled internal standards, such as Acenaphthylene-¹³C₆, is the gold standard in analytical chemistry for achieving the highest levels of accuracy and precision in these measurements. The incorporation of six ¹³C atoms into the acenaphthylene structure provides a mass shift that allows it to be distinguished from its native counterpart by mass spectrometry, while its chemical and physical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis.
Chemical Structure and Properties
Acenaphthylene-¹³C₆ is a tricyclic aromatic hydrocarbon in which six of the twelve carbon atoms are the stable isotope ¹³C. Its fundamental properties are summarized below.
Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | Acenaphthylene-¹³C₆ | [1][2][3] |
| Synonyms | Cyclopenta[de]naphthalene-¹³C₆, NSC 59821-¹³C₆, Acenaphthyene-¹³C₆ | [3] |
| CAS Number | 189811-56-1 | [1][2][3] |
| Molecular Formula | ¹³C₆C₆H₈ | [1][2][3] |
| Molecular Weight | 158.15 g/mol | [1][2][3] |
| Isotopic Purity | Typically ≥99% | [1][4] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Acenaphthylene-¹³C₆ are not widely published. However, the properties of the unlabeled acenaphthylene provide a close approximation. It is important to note that isotopic substitution can have minor effects on physical properties such as melting point, boiling point, and vapor pressure, though these differences are generally small.
| Property | Value (for unlabeled Acenaphthylene) | Source(s) |
| Appearance | Yellow solid | |
| Melting Point | 90-94 °C | |
| Boiling Point | 279 °C | |
| Solubility | Insoluble in water; soluble in many organic solvents. | |
| Storage | Store at 2-8°C, protected from light and moisture. | [3] |
At 20°C, acenaphthylene is a solid that is less dense than water and will float.[5] It exhibits low to very low volatility and low solubility in water.[5] Once dissolved, it has a moderate tendency to volatilize and a strong affinity for adsorbing to organic matter.[5]
Synthesis of Acenaphthylene-¹³C₆
Recent advancements in organic synthesis have provided efficient methods for constructing acenaphthylene-containing PAHs through transition metal-catalyzed reactions, such as tandem C-H penta- and hexaannulation reactions.[6] These modern synthetic strategies could potentially be adapted for the synthesis of ¹³C-labeled analogues by employing ¹³C-labeled starting materials.
Conceptual Synthetic Workflow:
Caption: Generalized workflow for the synthesis of Acenaphthylene-¹³C₆.
Spectroscopic and Analytical Characterization
Definitive spectroscopic data (NMR, MS, IR) for Acenaphthylene-¹³C₆ is not widely available in the public domain. The data for the unlabeled compound is provided here as a reference. Researchers using Acenaphthylene-¹³C₆ should rely on the certificate of analysis provided by the supplier for specific lot data.
Mass Spectrometry
The mass spectrum of Acenaphthylene-¹³C₆ is expected to show a molecular ion peak at m/z 158.15, corresponding to the mass of the ¹³C₆-labeled molecule. The fragmentation pattern is anticipated to be similar to that of unlabeled acenaphthylene, with the corresponding mass shifts for the fragments containing ¹³C atoms.
NMR Spectroscopy
The ¹³C NMR spectrum of Acenaphthylene-¹³C₆ will be significantly different from that of the unlabeled compound due to the presence of the ¹³C labels. The chemical shifts of the labeled carbons will be the same as the corresponding carbons in the unlabeled compound, but the signals will be singlets (in a proton-decoupled spectrum) and will be significantly more intense. The unlabeled carbons will show signals at their characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of Acenaphthylene-¹³C₆ is expected to be very similar to that of the unlabeled compound. Minor shifts in the vibrational frequencies of bonds involving the ¹³C atoms may be observed, but the overall fingerprint of the spectrum should be consistent.
Applications in Research and Analysis
The primary application of Acenaphthylene-¹³C₆ is as an internal standard for the quantification of acenaphthylene and other PAHs in a variety of matrices.[1] Its use is particularly critical in environmental monitoring and food safety analysis.[1]
Isotope Dilution Mass Spectrometry (IDMS)
Acenaphthylene-¹³C₆ is an ideal internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the labeled standard is added to the sample prior to extraction and analysis. The ratio of the native analyte to the labeled standard is then measured by mass spectrometry. Because the labeled standard and the native analyte have nearly identical chemical and physical properties, any losses during sample preparation will affect both compounds equally, leading to highly accurate and precise quantification.
Workflow for PAH Analysis using Acenaphthylene-¹³C₆ as an Internal Standard:
Caption: Analytical workflow for the quantification of PAHs using Acenaphthylene-¹³C₆.
Experimental Protocol: Quantification of Acenaphthylene in Soil by GC-MS
The following is a generalized protocol for the determination of acenaphthylene in a soil matrix using Acenaphthylene-¹³C₆ as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.
1. Sample Preparation and Extraction: a. Homogenize the soil sample to ensure uniformity. b. Weigh approximately 10 g of the homogenized soil into an extraction thimble. c. Spike the soil sample with a known amount of Acenaphthylene-¹³C₆ solution. d. Add a surrogate standard solution to monitor extraction efficiency. e. Extract the sample using an appropriate solvent mixture (e.g., hexane/acetone) in a Soxhlet extractor for 16-24 hours. f. Concentrate the extract to a small volume using a rotary evaporator.
2. Sample Cleanup: a. Pass the concentrated extract through a silica gel or Florisil column to remove interfering compounds. b. Elute the PAHs with an appropriate solvent mixture. c. Concentrate the eluate to a final volume of 1 mL.
3. GC-MS Analysis: a. Inject 1 µL of the final extract into the GC-MS system. b. Use a capillary column suitable for PAH analysis (e.g., DB-5ms). c. Program the oven temperature to achieve separation of the PAHs. d. Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the molecular ions for native acenaphthylene (m/z 152) and Acenaphthylene-¹³C₆ (m/z 158).
4. Quantification: a. Integrate the peak areas for both the native and the ¹³C-labeled acenaphthylene. b. Calculate the response factor (RF) from the analysis of calibration standards containing known concentrations of both the native and labeled compounds. c. Calculate the concentration of acenaphthylene in the original soil sample using the following formula:
Safety and Handling
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Hazard Statements: Flammable liquid and vapor (for solutions). May be fatal if swallowed and enters airways. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause drowsiness or dizziness.[1]
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Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
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Personal Protective Equipment: Safety glasses, chemical-resistant gloves, and a lab coat are required. A respirator may be necessary depending on the handling conditions.
Conclusion
Acenaphthylene-¹³C₆ is an indispensable tool for researchers and analytical chemists requiring high-accuracy quantification of acenaphthylene and other PAHs. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors and provides reliable data for environmental monitoring, food safety, and toxicological studies. While detailed physicochemical and spectroscopic data for the labeled compound are not widely published, the information available for the unlabeled analogue, combined with supplier-provided data, allows for its effective and safe use in a variety of advanced research applications.
References
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Pharmaffiliates. Acenaphthylene-13C6 | CAS No : 189811-56-1. [Link]
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Ataman Kimya. ACENAPHTHYLENE. [Link]
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Ottokemi. Acenaphthene, for HPLC 98%+, COA, Certificate of Analysis, 83-32-9, A 1231. [Link]
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Liu, Y., & Perepichka, D. F. (2021). Acenaphthylene as a building block for π-electron functional materials. Journal of Materials Chemistry C, 9(37), 12448-12461. [Link]
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Zhang, X., et al. (2024). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications, 15(1), 1-10. [Link]
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Environment and Climate Change Canada. (2019). Fact sheet: Acenaphthylene. [Link]
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Dikshith, T. S. S. (2016). Acenaphthylene. In Handbook of Chemicals and Safety. Taylor & Francis. [Link]
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Devault, D. A., et al. (2016). Pore water contribution to in-situ sampling of polycyclic aromatic hydrocarbons in sediment using low density polyethylene. Chemosphere, 144, 1133-1140. [Link]
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